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Compound of Interest

Compound Name: Benzhydrylamine hydrochloride

Cat. No.: B1329409

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
benzhydrylamine hydrochloride, a key intermediate in the synthesis of various
pharmaceuticals. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the spectroscopic analysis of
benzhydrylamine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (Proton NMR)

Chemical Shift (5)

Multiplicity Integration Assignment
ppm
] Aromatic protons
~7.20-7.50 Multiplet 10H
(CeHs)2

~5.50 Singlet 1H Methine proton (-CH)

) Ammonium protons (-
~8.50 - 9.50 (broad) Singlet 3H

NHs*)
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13C NMR (Carbon-13 NMR)

Chemical Shift (8) ppm

Assighment

~140 - 145 Quaternary aromatic carbons (ipso-C)
~125-130 Aromatic carbons (-CH)
~60 Methine carbon (-CH)

Note: The chemical shifts for the hydrochloride salt, particularly for the protons near the amine

group, will be downfield compared to the free amine due to the electron-withdrawing effect of

the ammonium group.

Infrared (IR) Spectroscopy

Wavenumber (cm~?) Intensity Assignment

3000 - 3200 Strong, Broad N-H stretch (ammonium salt)
3030 Medium Aromatic C-H stretch

1600, 1495, 1450 Medium-Strong Aromatic C=C bending
~1500 Medium N-H bend (ammonium salt)
200 - 750 Strong C-H out-of-plane bend

(monosubstituted benzene)

Mass Spectrometry (MS)

Note: Under typical electron ionization (EI) mass spectrometry conditions, benzhydrylamine

hydrochloride will be analyzed as the free base, benzhydrylamine.
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miz Relative Intensity Assighment
[M]* (Molecular ion of
183 Moderate ]
benzhydrylamine)
182 Moderate [M-H]*
[M-NH2]* (Loss of amino
167 Strong )
radical)
106 Base Peak [C7HsNH]* (Tropylium-like ion)
77 Moderate [CeHs]* (Phenyl cation)

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra to confirm the chemical structure of

benzhydrylamine hydrochloride.

Meth

odology:

e Sample Preparation:

o Weigh approximately 10-20 mg of benzhydrylamine hydrochloride.

o Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterated
Dimethyl Sulfoxide (DMSO-ds) or Deuterated Water (D20)). The choice of solvent is
crucial as the acidic protons of the ammonium group are exchangeable and may not be

[e]

observed in D20.

Transfer the solution to a 5 mm NMR tube.

 Instrument Parameters (Example for a 400 MHz Spectrometer):

o

IH NMR:

= Observe frequency: 400 MHz
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Spectral width: -2 to 12 ppm

Pulse sequence: Standard single pulse

Number of scans: 16-64

Relaxation delay: 1-2 seconds

o 13C NMR:

Observe frequency: 100 MHz

Spectral width: 0 to 200 ppm

Pulse sequence: Proton-decoupled single pulse

Number of scans: 1024 or more (due to the low natural abundance of 13C)

Relaxation delay: 2-5 seconds

» Data Processing:

[¢]

Apply Fourier transformation to the acquired Free Induction Decay (FID).

[e]

Phase correct the spectrum.

o

Calibrate the chemical shift scale using the residual solvent peak as an internal standard
(e.g., DMSO at 2.50 ppm for *H and 39.52 ppm for 13C).

o

Integrate the peaks in the *H NMR spectrum.

[¢]

Assign the peaks to the corresponding nuclei in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in benzhydrylamine hydrochloride.
Methodology:

o Sample Preparation (Attenuated Total Reflectance - ATR):
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o Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

o Place a small amount of the solid benzhydrylamine hydrochloride powder directly onto
the ATR crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

e Instrument Parameters:
o Scan range: 4000 - 400 cm™?
o Resolution: 4 cm
o Number of scans: 16-32

o Background: A background spectrum of the empty ATR crystal should be collected before
running the sample.

» Data Processing:

o The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

o Identify and label the major absorption bands.

o Correlate the observed bands with known functional group frequencies.

Mass Spectrometry (MS)

Obijective: To determine the molecular weight and fragmentation pattern of benzhydrylamine.
Methodology:
e Sample Introduction:

o The sample can be introduced via a direct insertion probe (for solids) or after separation
by Gas Chromatography (GC-MS). For GC-MS, the sample is first dissolved in a volatile
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solvent.

e lonization (Electron lonization - EI):
o The sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

o This causes the ejection of an electron from the molecule, forming a radical cation (the

molecular ion).
e Mass Analysis:

o The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight

analyzer).
o The analyzer separates the ions based on their mass-to-charge ratio (m/z).
e Detection:
o An electron multiplier or similar detector records the abundance of each ion.
o Data Processing:
o The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.
o Identify the molecular ion peak.

o Analyze the fragmentation pattern to deduce the structure of the molecule. The
fragmentation of amines is often characterized by alpha-cleavage (cleavage of the bond

adjacent to the nitrogen atom).

Mandatory Visualizations

The following diagrams illustrate the workflows for the spectroscopic analyses described
above.
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NMR Spectroscopy Workflow
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NMR Spectroscopy Workflow

FTIR Spectroscopy Workflow (ATR)
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FTIR Spectroscopy Workflow (ATR)

Mass Spectrometry Workflow (El)
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Mass Spectrometry Workflow (EI)

« To cite this document: BenchChem. [Spectroscopic Analysis of Benzhydrylamine
Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1329409#spectroscopic-data-of-benzhydrylamine-
hydrochloride-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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